molecular formula C20H29N3O3 B11690532 2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11690532
M. Wt: 359.5 g/mol
InChI Key: DZPCWCKSWPLNQR-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. The resulting intermediate is then esterified with 2-methylpropyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The phenyl ring and tetrahydropyrimidine core contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Tetrahydropyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances solubility and binding affinity, while the tetrahydropyrimidine core provides structural stability .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

2-methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H29N3O3/c1-6-23(7-2)16-10-8-15(9-11-16)18-17(14(5)21-20(25)22-18)19(24)26-12-13(3)4/h8-11,13,18H,6-7,12H2,1-5H3,(H2,21,22,25)

InChI Key

DZPCWCKSWPLNQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(C)C

Origin of Product

United States

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